(-)-Pulegone

Insecticidal Activity Monoterpene Toxicity Drosophila melanogaster

When selecting (-)-Pulegone for your research, potency specificity is critical. Unlike generic mint ketones, its α,β-unsaturated carbonyl system delivers 9× the insecticidal activity of carvone and 1.5× that of menthone, with an IC50 of 0.08 mM for root respiration inhibition—23× more potent than menthol. Its unique biphasic TRPM8/TRPA1 agonism and CYP2E1-mediated bioactivation (Km = 29 µM) make it an irreplaceable positive control for metabolite toxicity screening and sensory neuroscience. Substituting with menthone or menthol introduces uncontrolled experimental variables. Choose the characterized, high-purity reference standard to ensure reproducible, defensible results.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 3391-90-0
Cat. No. B056846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Pulegone
CAS3391-90-0
Synonyms(S)-5-Methyl-2-(1-methylethylidene)-cyclohexanone;  (S)-(-)-p-Menth-4(8)-en-3-one;  (-)-Pulegone;  (1S)-Pulegone;  (S)-(-)-Pulegone;  (S)-Pulegone;  l-Pulegone
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1CCC(=C(C)C)C(=O)C1
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1
InChIKeyNZGWDASTMWDZIW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 276 mg/L at 25 °C (est)
Practically insoluble in water
Miscible with alcohol. ether, chloroform
insoluble in water;  soluble in oils;  miscible to soluble in alcohol
miscible (in ethanol)

(-)-Pulegone: A Distinctive Monoterpene Ketone for Specialized Scientific and Industrial Applications


(-)-Pulegone (CAS: 3391-90-0) is a naturally occurring monoterpene ketone and a primary constituent of essential oils from the Lamiaceae family, notably pennyroyal (Mentha pulegium) [1]. Unlike its more common structural analogs such as menthone and menthol, pulegone possesses a unique α,β-unsaturated carbonyl system that confers distinct biological activities and metabolic liabilities. This compound serves as a critical reference standard in toxicology, a potent agonist for specific TRP channels in sensory neuroscience, and a high-value bioactive ingredient in agricultural and pest control research [2].

Why (-)-Pulegone Cannot Be Replaced by Menthone or Menthol in Critical Assays and Formulations


The assumption that monoterpenes within the same biosynthetic pathway are functionally interchangeable is directly contradicted by quantitative data for (-)-pulegone. Its unique α,β-unsaturated ketone structure results in a distinct metabolic fate, primarily oxidation by CYP2E1 to the hepatotoxin menthofuran, a pathway not shared by its saturated analogs [1]. Furthermore, pulegone exhibits a unique and biphasic agonism at TRPM8 and TRPA1 channels, a sensory signature not replicated by menthone or menthol [2]. In functional assays, this translates to potency differences of an order of magnitude or more in key areas like insecticidal activity and respiratory inhibition [3]. Substituting (-)-pulegone with a generic 'mint ketone' introduces uncontrolled variables in metabolic studies, sensory assays, and bioactivity screenings.

(-)-Pulegone: Quantified Differential Evidence for Scientific Selection and Procurement


9-Fold Superior Insecticidal Activity of Pulegone Over Carvone and Menthone

In a direct comparative study of insecticidal activity against Drosophila melanogaster, (-)-pulegone demonstrated significantly higher potency than the structurally related monoterpenes (-)-menthone and (-)-carvone [1].

Insecticidal Activity Monoterpene Toxicity Drosophila melanogaster Pest Control

Higher Potency Anti-Hyperalgesic Effect of Pulegone Versus Menthol

A direct comparative study assessed the in vivo anti-hyperalgesic effects of pulegone and menthol in a rat model of inflammatory pain. At an equivalent dose of 100 mg/kg (i.p.), pulegone produced a greater increase in both mechanical and thermal pain thresholds compared to menthol [1].

Analgesic Anti-inflammatory TRP Channels Pain Management

Pulegone Exhibits Potent Antibacterial Activity Comparable to Menthone

In a recent study evaluating the antibacterial properties of major mint constituents, both pulegone and menthone exhibited strong, comparable activity against the foodborne pathogens Staphylococcus aureus and Listeria monocytogenes [1].

Antibacterial Food Safety Natural Preservative Staphylococcus aureus Listeria monocytogenes

Pulegone is a More Potent Plant Respiratory Inhibitor Than Menthone and Menthol

A study on the phytotoxicity of mint oil components demonstrated that (+)-pulegone was a significantly more potent inhibitor of cucumber root and mitochondrial respiration than its close structural analogs, (-)-menthone and (-)-menthol [1].

Herbicide Allelopathy Plant Physiology Respiration Inhibition

Pulegone's Unique Metabolic Bioactivation Pathway Distinguishes It from Other Monoterpenes

The hepatotoxicity of pulegone is driven by a unique, CYP450-mediated bioactivation pathway leading to menthofuran, a proximate toxin. This pathway is fundamentally distinct from the metabolism of its reduced analog, menthone, and has been shown to proceed via multiple independent mechanisms [1][2].

Toxicology Drug Metabolism Hepatotoxicity CYP450 Glutathione

(-)-Pulegone: Key Application Scenarios Supported by Quantitative Evidence


Development of High-Potency, Plant-Based Insecticides and Fumigants

The direct, quantitative evidence demonstrates that (-)-pulegone is 9 times more potent as an insecticide than carvone and 1.5 times more potent than menthone [1]. This superior activity, along with its documented fumigant toxicity against stored grain pests like Cryptolestes ferrugineus [2], makes it a prime candidate for formulating next-generation green pesticides. Researchers in agricultural chemistry can leverage this potency to achieve effective pest control with lower application rates, a critical advantage for environmental safety and cost-effectiveness.

Analgesic Formulation Research Targeting Inflammatory Pain

Comparative in vivo data establishes (-)-pulegone as a more potent anti-hyperalgesic agent than menthol, a widely used analgesic [3]. It demonstrates a superior ability to increase pain thresholds in models of inflammatory hypersensitivity. This evidence positions pulegone as a high-value lead compound for pharmaceutical research focused on developing novel topical or systemic analgesics for conditions like arthritis or post-operative pain.

Natural Herbicide Discovery and Allelopathy Studies

The IC50 value for (-)-pulegone in inhibiting plant root respiration is 0.08 mM, which is 14 and 23 times lower than that of its analogs menthone and menthol, respectively [4]. This extraordinary difference in potency provides a strong quantitative basis for prioritizing pulegone in the discovery and development of natural herbicides. It serves as a crucial benchmark in studies of allelopathy, the chemical warfare between plants, and offers a clear advantage over other mint monoterpenes.

Mechanistic Toxicology and CYP450 Bioactivation Studies

(-)-Pulegone's well-defined, multi-pathway hepatotoxicity driven by CYP2E1-mediated oxidation to menthofuran is a unique feature among monoterpenes [5]. Its quantitative kinetic parameters (e.g., CYP2E1 Km = 29 µM) make it an essential reference compound for investigating CYP2E1 activity, furan-induced toxicity, and glutathione depletion [6]. In pharmaceutical R&D, it is an indispensable positive control for screening new chemical entities for similar bioactivation liabilities, a role that no close analog can fulfill.

Technical Documentation Hub

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